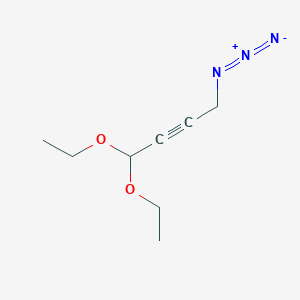
4-Azido-1,1-diethoxybut-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Azido-1,1-diethoxybut-2-yne is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that can be used in various chemical reactions, making it a valuable tool for researchers.
Scientific Research Applications
Peptide Synthesis and Drug Discovery
Azides are pivotal in the synthesis of peptidotriazoles via copper(I)-catalyzed 1,3-dipolar cycloadditions, a method that enriches peptide chemistry and drug discovery. This technique allows for the introduction of triazole units into peptides, enhancing their stability and bioavailability. For instance, Tornøe et al. (2002) demonstrated the regiospecific addition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains under mild and efficient conditions (Tornøe, Christensen, & Meldal, 2002).
Nucleotide Analogs and Bioactive Compounds
Azides are utilized in the synthesis of nucleotide analogs, which have potential applications in antiviral therapies and as biochemical probes. Brel's (2014) work on creating novel nucleotide analogs using azide chemistry highlights the versatility of azides in synthesizing compounds with potential biological activities (Brel, 2014).
Materials Science
In materials science, azides are used to modify surfaces and create novel polymers with unique properties. Gervais et al. (2009) described the direct synthesis of α-azido,ω-hydroxypolyethers via monomer-activated anionic polymerization, showcasing the role of azides in developing functional materials with precise molecular architectures (Gervais, Labbé, Carlotti, & Deffieux, 2009).
Chemical Biology and Protein Modification
Azides find applications in chemical biology, particularly in the study of protein modifications and cellular responses to electrophilic stress. Jacobs and Marnett (2010) explored the use of lipid-derived electrophiles, including azido-functionalized analogs, to study protein modification and its cellular consequences, offering insights into the biological impacts of electrophile-protein interactions (Jacobs & Marnett, 2010).
properties
IUPAC Name |
4-azido-1,1-diethoxybut-2-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-12-8(13-4-2)6-5-7-10-11-9/h8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPQHLWSPCHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCN=[N+]=[N-])OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)




![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)
![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)
